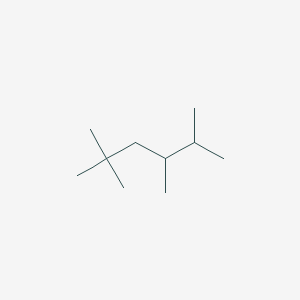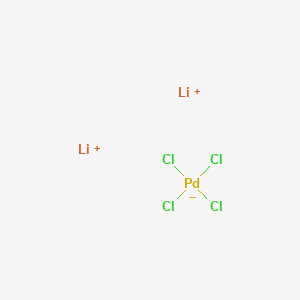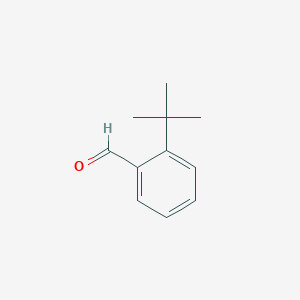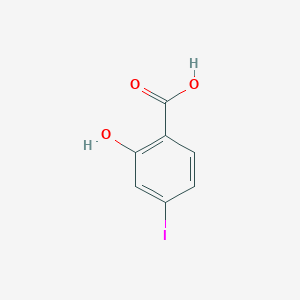
Quillifoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quillifoline is a natural alkaloid that is found in various plants, including the Quillaja saponaria tree. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Quillifoline has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In
作用機序
The mechanism of action of quillifoline is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the process of programmed cell death. Quillifoline has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Quillifoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. Quillifoline has also been found to induce the expression of certain genes that are involved in the process of programmed cell death.
実験室実験の利点と制限
One of the advantages of using quillifoline in lab experiments is that it is a natural compound, which makes it less toxic and more environmentally friendly than synthetic compounds. However, one of the limitations of using quillifoline in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its properties and potential applications.
将来の方向性
There are several future directions for the research on quillifoline. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research needs to be done to fully understand the mechanism of action of quillifoline and its effects on the human body.
合成法
Quillifoline can be synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent to obtain a crude extract, which is then purified using various chromatographic techniques. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Quillifoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Quillifoline has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
CAS番号 |
15301-89-0 |
|---|---|
製品名 |
Quillifoline |
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
InChIキー |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
正規SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
同義語 |
Quillifoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



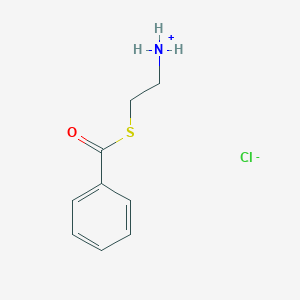
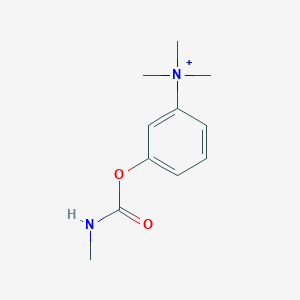
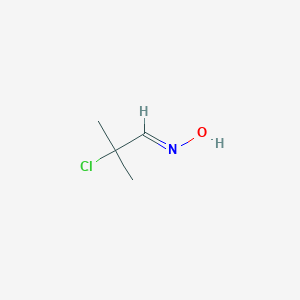
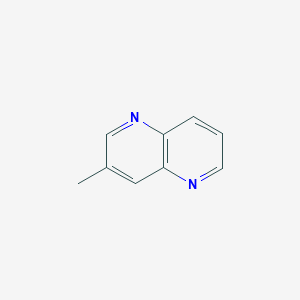
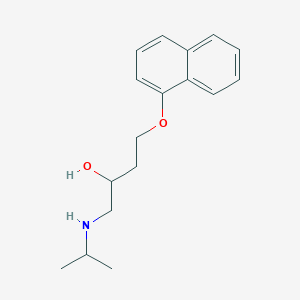
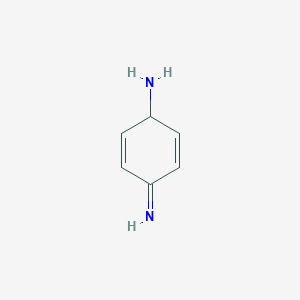

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
